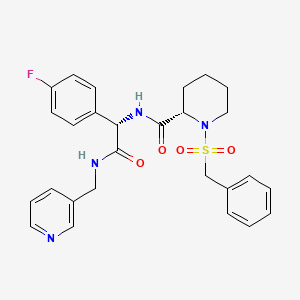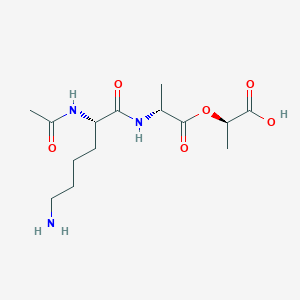
Mip-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mip-IN-1 is a molecularly imprinted polymer (MIP) designed for specific recognition and binding of target molecules. These polymers are synthetic receptors that mimic the specificity of biological antibody-antigen interactions. This compound is particularly noted for its high selectivity and stability, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Mip-IN-1 is typically synthesized using the molecular imprinting technique. This involves polymerizing functional and cross-linking monomers in the presence of a template molecule. The template molecule interacts with the monomers, forming a complex that is then polymerized to create a three-dimensional network. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The non-covalent imprinting method is commonly employed due to its simplicity and efficiency. This method involves the formation of non-covalent interactions between the template and monomers, followed by polymerization and template removal .
化学反応の分析
Types of Reactions
Mip-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the stability and specificity of the reactions .
Major Products
The major products formed from these reactions depend on the specific target molecule and the nature of the interactions. For example, oxidation reactions may produce oxidized derivatives of the target molecule, while substitution reactions may result in modified target molecules with different functional groups .
科学的研究の応用
Mip-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used in chromatographic separation techniques to isolate specific compounds from complex mixtures.
Biology: Employed in biosensors for detecting biological molecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems for targeted release of therapeutic agents.
Industry: Applied in environmental monitoring to detect pollutants and contaminants .
作用機序
Mip-IN-1 exerts its effects through a “lock and key” mechanism. The cavities formed during the imprinting process are complementary to the target molecule, allowing for specific binding. This binding is facilitated by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and target molecule .
類似化合物との比較
Mip-IN-1 is unique in its high selectivity and stability compared to other molecularly imprinted polymers. Similar compounds include:
Methacrylic acid-based MIPs: Known for their versatility but may lack the stability of this compound.
Acrylamide-based MIPs: Offer good selectivity but may not be as robust as this compound.
Polydopamine-based MIPs: Provide excellent binding properties but can be more complex to synthesize .
This compound stands out due to its balanced combination of selectivity, stability, and ease of synthesis, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C27H29FN4O4S |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
(2S)-1-benzylsulfonyl-N-[(1S)-1-(4-fluorophenyl)-2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H29FN4O4S/c28-23-13-11-22(12-14-23)25(27(34)30-18-21-9-6-15-29-17-21)31-26(33)24-10-4-5-16-32(24)37(35,36)19-20-7-2-1-3-8-20/h1-3,6-9,11-15,17,24-25H,4-5,10,16,18-19H2,(H,30,34)(H,31,33)/t24-,25-/m0/s1 |
InChIキー |
MDRSFDYJHSOTRW-DQEYMECFSA-N |
異性体SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
正規SMILES |
C1CCN(C(C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)

![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
